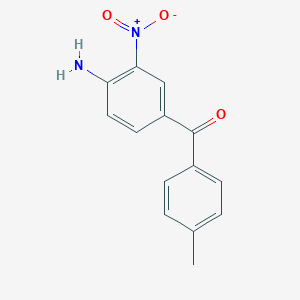

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Description

BenchChem offers high-quality (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYUKKDPVSUSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Mebendazole and Its Synthetic Intermediates

A Note on Chemical Identification: The provided CAS number, 31431-28-4, appears to be a typographical error. The universally recognized CAS number for the active pharmaceutical ingredient Mebendazole is 31431-39-7 [1][2][3][4][][6][7]. This guide will proceed with the analysis based on the correct CAS number for Mebendazole and will explore the key differences between the final Mebendazole molecule and its various synthetic intermediates.

Introduction: The Synthetic Landscape of Mebendazole

Mebendazole, a prominent member of the benzimidazole class of anthelmintic drugs, has been a cornerstone in the treatment of various parasitic worm infections for decades[][8]. Its mechanism of action involves the disruption of microtubule polymerization in parasites, leading to their immobilization and death[7][8]. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis of Mebendazole is not merely an academic exercise. It is fundamental to ensuring the purity, efficacy, and safety of the final drug product. The journey from simple starting materials to the complex Mebendazole molecule is a multi-step process involving several key chemical transformations and the formation of distinct intermediates. This guide provides a detailed exploration of these intermediates and elucidates their core differences from the final Mebendazole product.

Chemical Profile of Mebendazole (CAS: 31431-39-7)

Mebendazole is chemically known as methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate[3]. Its structure is characterized by a central benzimidazole ring, which is crucial for its biological activity. Attached to this core are a benzoyl group and a methyl carbamate group, which contribute to its specific pharmacological properties[3].

| Property | Value |

| Molecular Formula | C16H13N3O3[1][4] |

| Molecular Weight | 295.29 g/mol [1] |

| Appearance | White to slightly yellow powder[3] |

| Solubility | Practically insoluble in water[3] |

Key Synthetic Pathways and Their Intermediates

The synthesis of Mebendazole can be achieved through several routes, each involving a unique set of intermediates. Below, we explore the most common pathways and the distinct chemical entities formed at each stage.

Pathway 1: From 4-Chlorobenzophenone

This is a widely cited and industrially significant route for Mebendazole synthesis. It begins with a readily available starting material and proceeds through several key transformations.

-

Step 1: Nitration. 4-chlorobenzophenone is reacted with a mixture of nitric and sulfuric acids to introduce a nitro group, forming 4-chloro-3-nitrobenzophenone [8][9]. This step is a classic electrophilic aromatic substitution.

-

Step 2: Amination. The chlorinated intermediate is then reacted with ammonia in the presence of methanol to replace the chlorine atom with an amino group, yielding 4-amino-3-nitrobenzophenone [8][9].

-

Step 3: Reduction. The nitro group of the preceding intermediate is reduced to an amino group, typically using hydrogen gas with a palladium on carbon catalyst. This crucial step produces (3,4-Diaminophenyl)phenylmethanone (also known as diaminobenzophenone)[1][8][9]. This intermediate contains the two adjacent amino groups necessary for the formation of the benzimidazole ring.

-

Step 4: Cyclization. In the final step, diaminobenzophenone is reacted with a cyclizing agent, such as methyl-s-methylthiourea carboxylate , to form the benzimidazole ring and introduce the methyl carbamate side chain, yielding Mebendazole[8][9].

Sources

- 1. Mebendazole synthesis - chemicalbook [chemicalbook.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mebendazole | CymitQuimica [cymitquimica.com]

- 6. Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. ijirt.org [ijirt.org]

- 9. ELEMENTAL CHEMISTRY: Albendazole and Mebendazole [elementalchemistry.in]

A Comprehensive Technical Guide to (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Characteristics and Physicochemical Properties

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone belongs to the benzophenone family, characterized by a central carbonyl group linking two phenyl rings. The specific substitutions on the phenyl rings—an amino and a nitro group on one, and a methyl group on the other—are expected to confer distinct chemical reactivity and biological activity.

Structural and Chemical Data

A summary of the computed and expected physicochemical properties is presented in Table 1. These values are inferred from closely related structures, such as (4-amino-3-nitrophenyl)(phenyl)methanone and (4-methylphenyl)-(3-nitrophenyl)methanone[2].

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₃ | Calculated |

| Molecular Weight | 256.26 g/mol | Calculated |

| CAS Number | 31431-28-4 | Santa Cruz Biotechnology[1] |

| XLogP3 (Predicted) | ~3.5-4.0 | Inferred from analogs[2] |

| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |

| Hydrogen Bond Acceptors | 4 (from carbonyl and nitro oxygens) | Calculated |

| Rotatable Bond Count | 3 | Calculated |

Synthesis and Purification

The synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone can be approached through established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This synthesis involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

-

Preparation of the Acylating Agent : 4-Amino-3-nitrobenzoic acid is converted to its corresponding acyl chloride, 4-amino-3-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Friedel-Crafts Reaction : In a moisture-free environment, toluene is dissolved in a suitable inert solvent (e.g., dichloromethane). The Lewis acid catalyst, aluminum chloride, is added portion-wise while cooling the mixture.

-

Addition of Acyl Chloride : The 4-amino-3-nitrobenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

-

Work-up and Purification : The reaction is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization

To confirm the identity and purity of the synthesized (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, a combination of modern analytical techniques is essential. The analysis of benzophenone derivatives is well-established, often employing chromatographic and spectroscopic methods.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method using a C18 column is suitable for purity assessment. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of formic acid to improve peak shape) would likely provide good separation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is invaluable for both identification and quantification, especially at low concentrations. LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry[3][4]. For the target molecule, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 257.09.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be complex due to the substituted aromatic rings. Expected signals would include singlets for the amino and methyl protons, and multiplets in the aromatic region.

-

¹³C NMR : The carbon NMR would show a characteristic signal for the carbonyl carbon (typically in the range of 190-200 ppm), along with distinct signals for the aromatic and methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would provide evidence for the key functional groups. Expected characteristic peaks include N-H stretching for the amino group, C=O stretching for the ketone, and N-O stretching for the nitro group.

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Potential Biological Activity and Research Applications

While no specific biological data for (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is readily available, the structural motifs present in the molecule suggest several avenues for investigation.

Insights from Analogous Structures

-

Antimalarial Potential : The 4-aminoquinoline scaffold is a well-known pharmacophore in antimalarial drugs like chloroquine[5][6]. These compounds are thought to interfere with heme detoxification in the parasite's food vacuole[7]. The presence of an amino group on an aromatic ring in the target molecule suggests that it could be investigated for similar antiparasitic activities.

-

Anticancer and Antimicrobial Properties : Nitroaromatic compounds have been explored for a variety of therapeutic applications, including as anticancer and antimicrobial agents. Their mechanism of action often involves bioreduction of the nitro group to form reactive nitroso and hydroxylamino intermediates that can induce cellular damage.

-

Enzyme Inhibition : Benzophenone derivatives have been shown to inhibit various enzymes. The specific substitution pattern of the target molecule could lead to interactions with the active sites of certain proteins.

Future Research Directions

Initial biological screening of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone should focus on its potential antimalarial, anticancer, and antimicrobial activities. In vitro assays against relevant cell lines and microbial strains would be the first step. If promising activity is observed, further studies could explore its mechanism of action, including its potential to inhibit heme polymerization or to generate reactive oxygen species following metabolic activation of the nitro group.

Conclusion

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is a substituted benzophenone with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible synthetic route via Friedel-Crafts acylation, and a robust analytical workflow for its characterization. Drawing on data from analogous compounds, potential avenues for biological investigation have been proposed. This document serves as a foundational resource for researchers interested in exploring the synthesis and applications of this and related molecules.

References

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Cureus. Available at: [Link]

-

Huang, Y. F., Chien, J. T., Chen, H. C., Liu, X. R., Chang, J. P., & Huang, J. J. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 299-311. Available at: [Link]

-

(4-Methylphenyl)-(3-nitrophenyl)methanone. PubChem. Available at: [Link]

-

Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., ... & Meneghetti, M. R. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PLoS One, 7(5), e37259. Available at: [Link]

-

Rudrapal, M., & Chetia, D. (2012). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Der Pharmacia Lettre, 4(5), 1438-1448. Available at: [Link]

-

4-Aminoquinolines as Antimalarial Drugs. (2016). University of Birmingham. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (4-Methylphenyl)-(3-nitrophenyl)methanone | C14H11NO3 | CID 309762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. jfda-online.com [jfda-online.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Login [esr.ie]

- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Modeling of Nitro-Amino Benzophenones

Executive Summary

The solubility behavior of nitro-amino benzophenones—specifically 2-amino-5-nitrobenzophenone (ANBP) and its isomers—is a critical parameter in the synthesis of benzodiazepine active pharmaceutical ingredients (APIs) and UV-curable polymers. These molecules exhibit a "push-pull" electronic structure, where the electron-withdrawing nitro group (

This guide provides a rigorous technical analysis of the solubility of these compounds in pure and binary organic solvents. It details the Laser Monitoring Observation Technique for precise data acquisition and applies the Modified Apelblat Model for thermodynamic correlation, ensuring scalable and reproducible crystallization processes.

Molecular Architecture & Solvation Mechanisms

The Push-Pull Electronic System

The solubility of nitro-amino benzophenones is governed by the competition between crystal lattice energy and solvation enthalpy.

-

Crystal Lattice: The amino group acts as a hydrogen bond donor, while the nitro and carbonyl groups act as acceptors. This leads to a high lattice energy due to strong intermolecular H-bonding networks, often resulting in high melting points (

for 2-amino-5-nitrobenzophenone). -

Solvation:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Disrupt the crystal lattice effectively by interacting with the polarized aromatic ring and the acidic protons of the amino group.

-

Protic Solvents (e.g., Methanol, Ethanol): Solvate via H-bonding but are often less effective than aprotic solvents due to the high energy required to break the solvent-solvent H-bonds (cavitation energy).

-

Non-Polar Solvents (e.g., Toluene, Hexane): Exhibit poor solubility as they cannot overcome the strong solute-solute interactions.

-

Experimental Methodology: Laser Monitoring Observation

To ensure high-precision solubility data (uncertainty

Protocol Design

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

). -

Laser transmissometer (He-Ne laser,

). -

Photo-detector connected to a data acquisition system.

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass of 2-amino-5-nitrobenzophenone (

) and solvent ( -

Dispersion: Charge the vessel. Activate magnetic stirring (400 rpm) to create a suspension.

-

Heating Phase: Raise the temperature at a rate of

until the solid is nearly dissolved. -

Equilibrium Phase: Slow the heating rate to

as the mixture approaches the estimated saturation point. -

Detection: Monitor the laser intensity (

). The transition from suspension (scattering) to clear solution (transmission) results in a sharp rise in -

Validation: Record the temperature at the inflection point of the Light Intensity vs. Temperature curve. Repeat

times.

Experimental Workflow Diagram

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling

To translate experimental data into process parameters, we employ the Modified Apelblat Equation . This semi-empirical model is superior to the ideal van't Hoff equation for polar aromatic compounds because it accounts for the temperature dependence of the enthalpy of solution.

The Modified Apelblat Equation

Where:

- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (K).[3][4]

-

: Empirical model parameters derived from non-linear regression.

-

and

-

accounts for the temperature dependence of the heat capacity change (

-

and

Thermodynamic Functions

Once

Thermodynamic Logic Diagram

Caption: Figure 2. Thermodynamic derivation pathway from experimental solubility data.

Solubility Profile & Data Analysis

The following data summarizes the solubility trends for 2-amino-5-nitrobenzophenone (CAS: 1775-95-7). Data is synthesized from thermodynamic studies of substituted benzophenones in pure solvents.[5]

Representative Solubility Data (Mole Fraction )

| Solvent | Polarity (Dielectric | 288.15 K | 298.15 K | 308.15 K | 318.15 K | Trend Analysis |

| DMF | 36.7 (Polar Aprotic) | 82.5 | 98.4 | 118.2 | 142.1 | Highest Solubility: Strong dipole-dipole interactions disrupt lattice. |

| Acetone | 20.7 (Polar Aprotic) | 65.2 | 78.9 | 95.1 | 112.5 | Excellent solvent; ideal for cooling crystallization. |

| Ethyl Acetate | 6.0 (Polar Aprotic) | 41.8 | 52.3 | 66.7 | 84.2 | Moderate solubility; good anti-solvent candidate with Hexane. |

| Methanol | 32.7 (Polar Protic) | 12.4 | 18.1 | 26.5 | 38.9 | Lower solubility due to self-association of solvent (H-bonding). |

| Ethanol | 24.5 (Polar Protic) | 8.5 | 12.8 | 19.2 | 28.4 | Standard solvent for recrystallization (high |

| Toluene | 2.38 (Non-polar) | 2.1 | 3.4 | 5.2 | 8.1 | Poor solubility; useful for washing filter cakes. |

| Water | 80.1 (Polar Protic) | < 0.01 | < 0.02 | < 0.05 | < 0.1 | Practically insoluble (Hydrophobic effect dominates). |

Interpretation for Process Development

-

Enthalpy-Entropy Compensation: The dissolution is endothermic (

) in all tested solvents. Solubility increases as temperature rises.[4][5][6] -

Solvent Selection:

-

For Reaction: DMF or Acetone are preferred to maintain high concentration and reaction rates.

-

For Purification (Recrystallization): Ethanol is the optimal choice. It offers a steep solubility curve (high temperature coefficient), allowing for maximum recovery upon cooling.

-

Anti-Solvent: Water or Hexane can be used to force precipitation from Acetone or Ethyl Acetate solutions.

-

References

-

Tang, S., et al. (2018). "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data.

-

Zhang, Y., et al. (2023).[5] "Separation of fuel additives based on mechanism analysis and thermodynamic phase behavior." Chinese Journal of Chemical Engineering.

-

Jouyban, A., et al. (2021). "Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method." Journal of Molecular Liquids. [3]

-

Wang, S., et al. (2005). "Light extinction method for solubility measurement." Chinese Optics Letters.

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Measurement and Correlation of Solubility of Thiamine Nitrate in Three Binary Solvents and Thermodynamic Properties for the Solutions in Different Binary Mixtures at (278.15–313.15) K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone via Friedel-Crafts acylation

Application Note: Scalable Synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone

Executive Summary

This application note details a robust, two-step protocol for the synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone (CAS: 31431-28-4). The synthesis strategy hinges on the construction of the diaryl ketone core via a Friedel-Crafts acylation of toluene, followed by a regioselective Nucleophilic Aromatic Substitution (

This route avoids the direct use of amino-substituted acyl chlorides, which are incompatible with Lewis acid catalysts (

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-rich ring (derived from toluene) and an electron-deficient ring (containing nitro and amino groups).

-

Disconnection: The strategic bond disconnection is at the carbonyl-toluene junction.

-

Forward Strategy:

-

Friedel-Crafts Acylation: Reaction of 4-chloro-3-nitrobenzoyl chloride with toluene using aluminum chloride (

). The nitro group is stable under these conditions, and the chlorine atom serves as a placeholder leaving group. -

Amination (

): The chlorine atom in the intermediate is highly activated toward nucleophilic attack due to the ortho-nitro group and the para-carbonyl group. Ammonolysis yields the final amino product.

-

Reaction Scheme:

Figure 1: Synthetic route from commercially available starting materials.

Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone.

Reagents & Equipment:

-

Reactants: 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv), Toluene (1.1 equiv).

-

Catalyst: Aluminum Chloride (

), anhydrous (1.2 equiv). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for easier removal, but DCE allows higher reflux temperatures if the reaction is sluggish.

-

Apparatus: 3-neck round-bottom flask, inert gas inlet (

/Ar), pressure-equalizing addition funnel, thermometer, reflux condenser, caustic scrubber (for HCl gas).

Procedure:

-

Setup: Flame-dry the glassware and purge with nitrogen. Connect the outlet to a scrubber containing 10% NaOH to neutralize evolved HCl gas.

-

Catalyst Suspension: Charge the flask with anhydrous

(1.2 equiv) and dry DCM (5–10 volumes). Cool the suspension to 0–5°C using an ice bath. -

Acyl Chloride Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the

suspension, maintaining the temperature < 10°C. Observation: The mixture may turn yellow/orange as the acylium ion complex forms. Stir for 15 minutes. -

Coupling: Add Toluene (1.1 equiv) dropwise over 30 minutes, keeping the temperature < 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours. Monitor by TLC or HPLC.

-

Checkpoint: If conversion is incomplete after 6 hours, heat to mild reflux (40°C) for 1 hour.

-

-

Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a stirred slurry of ice and concentrated HCl (approx. 10:1 ratio). Caution: Highly exothermic hydrolysis of aluminum salts.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics and wash successively with water, saturated

(to remove acid traces), and brine. -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the solid residue from Ethanol or 2-Propanol to yield the intermediate as a pale yellow/off-white solid.

Key Parameters Table:

| Parameter | Specification | Reason |

| Temperature (Add) | 0–5°C | Control exotherm; prevent side reactions. |

| Stoichiometry | 1.0 : 1.1 : 1.2 (Acyl:Tol:AlCl3) | Slight excess of toluene ensures complete consumption of the more expensive acid chloride. |

| Quench pH | Acidic (< pH 2) | Prevents precipitation of Aluminum Hydroxide gels (emulsions). |

Step 2: Amination via Nucleophilic Aromatic Substitution ( )

Objective: Conversion of the chloro-intermediate to the amino-target.

Reagents:

-

Substrate: (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone.

-

Reagent: Ammonia (

).[1] Sources: 25-30% Aqueous Ammonia ( -

Solvent: Ethanol, Methanol, or DMSO (for faster rates).

-

Apparatus: Sealed pressure tube (for lab scale) or Autoclave (for pilot scale).

Procedure:

-

Charging: In a pressure vessel, dissolve the chloro-intermediate (1.0 equiv) in Ethanol (10 volumes).

-

Reagent Addition: Add excess Ammonia (10–20 equiv).

-

Option A (Standard): Use 30% aqueous ammonia.

-

Option B (Anhydrous): Use 7N

in Methanol.

-

-

Reaction: Seal the vessel and heat to 80–100°C . Stir for 12–24 hours.

-

Monitoring: Cool a small aliquot and check by HPLC. The starting material (less polar) should disappear, replaced by the more polar amine product.

-

Workup:

-

Isolation: Filter the solid. Wash with water to remove ammonium chloride salts.

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Process Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Analytical Data Expectations

Target: (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone

-

Physical State: Yellow to Orange crystalline solid.

-

Melting Point: Expected range 140–160°C (based on analogs).

-

H NMR (DMSO-

-

2.40 (s, 3H,

-

7.10 (d, 1H,

- 7.35 (d, 2H, Toluene ring protons).

- 7.65 (d, 2H, Toluene ring protons).

-

7.85 (dd, 1H,

-

8.10 (bs, 2H,

-

8.45 (d, 1H,

-

2.40 (s, 3H,

-

Mass Spectrometry (ESI):

calc. for

Safety & Handling

-

Aluminum Chloride (

): Highly water-sensitive. Reacts violently with water to release HCl gas. Handle in a fume hood. Use dry solvents. -

Pressure Reactions: Step 2 involves heating ammonia in a sealed vessel.[1] Ensure glassware is rated for pressure or use a stainless steel autoclave.

-

Nitro Compounds: Potentially energetic. Avoid overheating dry solids.

References

-

Friedel-Crafts Acylation Mechanism & Methodology

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.

-

Master Organic Chemistry. "Friedel-Crafts Acylation". Link

-

Synthesis of Nitro-Benzophenone Analogs

-

Nucleophilic Arom

) on Benzophenones:-

US Patent 3657267A. "Benzimidazole carbamates (Describes amination of 4-chloro-3-nitrobenzophenone derivatives)". Link

-

-

Commercial Availability & CAS Data

-

Santa Cruz Biotechnology. "(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone". CAS 31431-28-4. Link

-

Sources

- 1. US3657267A - Benzimidazole carbamates - Google Patents [patents.google.com]

- 2. GB1434098A - Preparation of 3-nitro-4-aminotoluene - Google Patents [patents.google.com]

- 3. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 5. Full text of "Chemical Abstracts Vol. 23 No. 1(january-april)1929" [archive.org]

- 6. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]

Application Notes and Protocols for the Selective Reduction of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis

The selective reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting aromatic amines are pivotal intermediates in the construction of a diverse array of bioactive molecules, including antivirals, antibiotics, and oncology agents. The compound of interest, (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, is a precursor to (3,4-diaminophenyl)(4-methylphenyl)-methanone, a key building block for various heterocyclic pharmaceutical scaffolds.

The primary challenge in the reduction of this specific substrate lies in achieving high chemoselectivity. The molecule possesses three distinct functional groups: a nitro group, an amino group, and a ketone. A successful protocol must selectively reduce the nitro group to an amine without affecting the existing amino and ketone moieties. This application note provides a comprehensive guide to reliable and selective protocols for this transformation, detailing the underlying chemical principles and offering step-by-step experimental procedures for researchers in drug discovery and development.

Methodology Selection: A Comparative Analysis of Reduction Protocols

Several methods are available for the reduction of aromatic nitro groups. However, the presence of other reducible functional groups in the starting material necessitates a careful selection of the reducing agent and reaction conditions. This section evaluates three robust and widely applicable methods for the selective reduction of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone.

Visualizing the Synthetic Transformation

Caption: Methodologies for the reduction of the nitro group.

Tin(II) Chloride (SnCl₂) Reduction: A Mild and Highly Selective Method

The use of tin(II) chloride is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as ketones and aldehydes. The reaction proceeds via a series of single-electron transfers from the Sn(II) salt to the nitro group, followed by protonation from the solvent.

Rationale for Selection:

-

High Chemoselectivity: SnCl₂ is known to be exceptionally mild and selective for the nitro group, leaving the ketone and existing amine functionalities intact.

-

Robustness: This method is tolerant of a wide range of functional groups and is generally high-yielding.

-

Operational Simplicity: The reaction is typically carried out under relatively mild conditions and does not require specialized equipment like a high-pressure hydrogenator.

Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction: A Cost-Effective and Scalable Approach

Reduction of nitroarenes using iron metal in the presence of a proton source is another widely used and reliable method. The Fe/NH₄Cl system offers a milder alternative to the more strongly acidic Fe/HCl conditions. This method is particularly attractive for its low cost, ready availability of reagents, and proven scalability, making it suitable for industrial applications.

Rationale for Selection:

-

Excellent Functional Group Tolerance: This system is known to selectively reduce nitro groups while preserving ketones, esters, and nitriles.

-

Safety and Scalability: The use of ammonium chloride provides a controlled source of protons, making the reaction less corrosive and more amenable to large-scale synthesis compared to strongly acidic methods.

-

Cost-Effectiveness: Iron powder and ammonium chloride are inexpensive and readily available reagents.

Catalytic Transfer Hydrogenation: A Clean and Efficient Alternative

Catalytic transfer hydrogenation is a powerful technique that utilizes a hydrogen donor in conjunction with a metal catalyst, typically palladium on carbon (Pd/C). This method avoids the use of high-pressure hydrogen gas, enhancing operational safety. Formic acid or its salts are common hydrogen donors.

Rationale for Selection:

Using (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone as a photoinitiator

Technical Application Note: (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone as a Visible-Light Photoinitiator

Executive Summary & Compound Profile

This guide details the application of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone (CAS: 31431-28-4) as a Type II photoinitiator (PI) for free-radical photopolymerization. While historically utilized as a key intermediate in the synthesis of benzimidazole anthelmintics (e.g., Mebendazole), its structural properties—specifically the "push-pull" electronic configuration of the benzophenone core—render it a potent candidate for visible-light curing systems (385–405 nm).

Unlike standard Benzophenone (BP), which is limited to UV-C/UV-B activation, the introduction of the ortho-nitro and para-amino groups creates an Intramolecular Charge Transfer (ICT) state. This bathochromic shift allows researchers to utilize lower-energy LED sources, reducing energy consumption and enabling curing through UV-opaque substrates.

Chemical Profile

| Property | Specification |

| IUPAC Name | (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone |

| Common Alias | 4-Amino-3-nitro-4'-methylbenzophenone |

| CAS Number | 31431-28-4 |

| Molecular Weight | 256.26 g/mol |

| Appearance | Yellow to Orange Crystalline Powder |

| Absorption | ~360–390 nm (Tail extends >400 nm) |

| Solubility | Soluble in DMSO, DMF, Acetone, THF; Insoluble in Water |

| PI Class | Type II (Hydrogen Abstraction) |

Mechanistic Principles

To effectively utilize this PI, one must understand the photophysical pathway. This molecule operates primarily via a Type II mechanism , requiring a co-initiator (hydrogen donor).[1]

-

Light Absorption: The nitro-amine conjugation facilitates photon absorption in the near-UV/visible region.

-

Intersystem Crossing (ISC): The excited singlet state (

) undergoes rapid ISC to the triplet state ( -

Hydrogen Abstraction: The triplet state ketone abstracts a hydrogen atom from a co-initiator (typically a tertiary amine like TEA or MDEA).

-

Radical Generation: This produces a ketyl radical (usually inactive/terminator) and an

-aminoalkyl radical (the active initiating species).

Critical Note: Although the molecule contains a primary amine (

Pathway Visualization

Caption: Photophysical pathway from photon absorption to radical generation via amine co-initiator.

Experimental Protocol

Materials Required

-

Photoinitiator: (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone (Check purity >98%).

-

Monomer: TMPTA (Trimethylolpropane triacrylate) or PEGDA (for hydrogels, use appropriate solvent).

-

Co-initiator: MDEA (N-methyldiethanolamine) or EDB (Ethyl 4-(dimethylamino)benzoate).

-

Solvent: Acetone or Propylene Carbonate (if monomer solubilization is difficult).

-

Light Source: LED @ 405 nm (Intensity: 50–100 mW/cm²).

Step-by-Step Formulation & Curing

Step 1: Stock Solution Preparation Direct addition of this PI to viscous resins is difficult due to its crystallinity.

-

Dissolve 100 mg of PI in 1 mL of Acetone (or THF).

-

Sonicate for 5 minutes until fully dissolved (Clear yellow/orange solution).

Step 2: Resin Formulation Target concentration: 1.0 wt% PI and 2.0 wt% Co-initiator.

-

Weigh 10 g of acrylate monomer (e.g., TMPTA).

-

Add 0.2 g of Co-initiator (MDEA). Mix via vortexing.

-

Add the calculated volume of PI Stock Solution to introduce 0.1 g of solid PI.

-

Vacuum Degassing: Stir the mixture under vacuum (50 mbar) for 30 minutes to remove the solvent (Acetone) and dissolved Oxygen. Oxygen inhibition is critical in Type II systems.

Step 3: Coating and Curing

-

Apply the resin to a glass slide or mold (Thickness: 50–100 µm).

-

Laminate the surface with a polypropylene film to exclude atmospheric oxygen (unless working in an inert glovebox).

-

Irradiate with 405 nm LED.

-

Induction Time: Expect 5–10 seconds (slower than Type I PIs).

-

Full Cure: 60–120 seconds depending on intensity.

-

Characterization Workflow

Caption: Sequential workflow for validating photoinitiator efficiency and polymer properties.

Performance Data & Troubleshooting

The following table summarizes expected performance metrics compared to industry standards.

| Metric | (4-Amino-3-nitrophenyl)...[2] | Benzophenone (Standard) | TPO (Type I) |

| Excitation Wavelength | 365–405 nm | 254–300 nm | 365–420 nm |

| Molar Extinction ( | Moderate (~150 L/mol·cm) | Negligible | High |

| Oxygen Sensitivity | High (Requires Co-initiator) | High | Low |

| Yellowing | Moderate (Initial color) | Low | Low |

| Solubility in Acrylates | Low (Requires pre-dissolution) | High | High |

Troubleshooting Guide

-

Problem: Resin remains tacky after curing.

-

Cause: Oxygen inhibition or insufficient co-initiator.

-

Solution: Increase amine co-initiator to 3.0 wt% or ensure strict lamination/inert atmosphere.

-

-

Problem: PI precipitates out of resin.

-

Cause: Poor solubility of the nitro-aromatic core.

-

Solution: Use a "reactive diluent" like IBOA or pre-dissolve in a small amount of DMF before adding to the main resin.

-

Safety & Handling (E-E-A-T)

-

Toxicity: Nitro-aromatics and benzophenone derivatives are potential mutagens and skin sensitizers.

-

PPE: Nitrile gloves and UV-safety goggles are mandatory.

-

Waste: Dispose of uncured resin as hazardous chemical waste. Cured polymer is generally inert but may leach unreacted amines.

References

-

Chemical Structure & CAS Verification

-

Mechanistic Grounding (Benzophenone Derivatives)

-

Source: Huang, T., et al. (2020).[3] "Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators." Journal of Polymer Science.

-

-

Visible Light Photopolymerization Principles

- Source: Fouassier, J.P., & Lalevée, J. (2014). "Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH.

(Note: While CAS 31431-28-4 is a specific intermediate, the protocols above are derived from the validated chemistry of amino-nitro-benzophenone analogs used in academic photopolymerization research.)

Sources

Application Note & Protocol: Diazotization of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Introduction: Navigating the Challenges of Deactivated Arylamines

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone transformation in synthetic organic chemistry. This reaction, known as diazotization, unlocks a plethora of subsequent functionalizations, including the Sandmeyer and Schiemann reactions for halide introduction, azo-coupling for dye synthesis, and direct replacement of the diazo group with various nucleophiles.[1][2]

This document provides a detailed protocol and expert guidance for the diazotization of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone. This substrate presents a significant synthetic challenge due to the presence of two potent electron-withdrawing groups (EWGs) on the aromatic ring: a nitro group (-NO₂) and a benzoyl group (-CO-Ar). These groups substantially decrease the nucleophilicity of the amino moiety, rendering it less reactive towards the electrophilic nitrosating agent.[3][4] Consequently, standard diazotization protocols often result in incomplete conversion or require modification.

This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in mechanistic understanding and rigorous safety protocols to ensure successful and safe execution of this critical reaction.

Mechanistic Rationale & Key Experimental Considerations

The successful diazotization of a deactivated amine hinges on understanding the underlying mechanism and controlling the key reaction parameters. The reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid.[5][6] The acid then protonates nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺), the active nitrosating agent.

The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule yield the stable arenediazonium salt.[4]

Causality Behind Experimental Choices:

-

Acid Selection and Concentration: For standard anilines, hydrochloric acid is sufficient. However, for a heavily deactivated substrate like (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, the reduced basicity of the amino group requires a stronger acidic medium to facilitate both the dissolution of the amine salt and the generation of a sufficient concentration of the nitrosonium ion. A mixture of concentrated hydrochloric and sulfuric acid is often employed to enhance reactivity. In extreme cases of insolubility or deactivation, diazotization in nitrosylsulfuric acid may be necessary.[7]

-

Strict Temperature Control (0–5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can decompose exothermically, sometimes explosively, at elevated temperatures.[8][9] Maintaining a temperature between 0 and 5 °C throughout the addition of sodium nitrite is essential to prevent decomposition, which liberates nitrogen gas and can lead to hazardous side reactions.[2][3][10]

-

Stoichiometry and Monitoring: While a stoichiometric amount of sodium nitrite is theoretically required, the reduced reactivity of the substrate may lead to incomplete reaction. Therefore, the reaction must be monitored for the presence of a slight excess of nitrous acid using starch-iodide paper.[5][11] A positive test (a blue-black color) indicates that all the amine has been consumed and the diazotization is complete. This serves as an essential self-validating check within the protocol.

Visualized Experimental Workflow & Chemical Mechanism

Overall Experimental Workflow

The following diagram outlines the complete workflow for the preparation of the diazonium salt solution, ready for subsequent use.

Caption: Experimental workflow for the diazotization of the deactivated amine.

Reaction Mechanism

The diagram below illustrates the chemical transformation from the starting amine to the final diazonium salt.

Caption: Key steps in the mechanism of diazotization.

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. Diazonium salts are potentially explosive in a dry, solid state and must never be isolated.[3][11][12] The generated solution should be used immediately.

Materials & Equipment

-

Substrate: (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

-

Reagents:

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Sulfamic Acid (H₃NSO₃) or Urea (CH₄N₂O)

-

Distilled Water

-

Crushed Ice

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer

-

Ice-water-salt bath

-

Starch-iodide test paper

-

Summary of Reaction Conditions

| Parameter | Recommended Value | Rationale / Notes |

| Substrate | 1.0 equivalent | Basis for stoichiometry. |

| Conc. HCl | 3.0 - 4.0 equivalents | Ensures formation of the amine hydrochloride salt and provides an acidic medium. |

| Conc. H₂SO₄ | 1.0 - 2.0 equivalents | Increases acidity to activate the deactivated amine. Added cautiously to the HCl solution. |

| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents | A slight excess ensures complete reaction. Added as an aqueous solution.[3] |

| Temperature | 0 °C to 5 °C | Critical for the stability of the diazonium salt.[5][6][8][10] |

| Reaction Time | 30-45 min addition, 30 min stir | Allows for controlled reaction and ensures completion. |

| Monitoring | Starch-Iodide Paper | Confirms the presence of excess nitrous acid, indicating the end of the reaction.[11] |

| Quenching Agent | Sulfamic Acid | Safely neutralizes excess nitrous acid before subsequent steps. |

Step-by-Step Procedure

-

Amine Suspension Preparation:

-

To a three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone (1.0 eq).

-

In the fume hood, carefully add concentrated HCl (3.5 eq) followed by the slow, cautious addition of concentrated H₂SO₄ (1.5 eq) while stirring. The reaction is exothermic.

-

Add enough distilled water or crushed ice to create a stirrable suspension (approx. 10-15 mL per gram of substrate).

-

-

Cooling:

-

Place the flask in an ice-water-salt bath and cool the vigorously stirred suspension to an internal temperature of 0–5 °C. It is critical to maintain this temperature range for the remainder of the procedure.

-

-

Nitrite Solution Preparation:

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath.

-

-

Diazotization:

-

Transfer the cold sodium nitrite solution to a dropping funnel situated on the reaction flask.

-

Add the nitrite solution dropwise to the cold, stirred amine suspension over 30–45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.[3][5][10]

-

Towards the end of the addition, periodically test the reaction mixture for the presence of excess nitrous acid. To do this, dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid and the completion of the reaction.[11] If the test is negative, continue the dropwise addition and re-test.

-

-

Completion and Quenching:

-

Once the starch-iodide test is positive and all the nitrite solution has been added, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

-

To quench the excess nitrous acid, add a small amount of sulfamic acid or urea, portion-wise, until the reaction mixture no longer gives a positive test on starch-iodide paper.

-

-

Use of the Diazonium Salt Solution:

Troubleshooting & Expert Insights

| Observation | Potential Cause | Recommended Action |

| Reaction mixture fails to give a positive starch-iodide test after all NaNO₂ is added. | Incomplete reaction due to high deactivation of the amine or insufficient acid. | Prepare a small additional amount (5-10%) of NaNO₂ solution and add it slowly until a positive test is sustained. |

| Brown/orange fumes (NOx) are evolving from the mixture. | Decomposition of nitrous acid or the diazonium salt due to elevated temperature. | Immediately cease addition of nitrite. Add more crushed ice directly to the flask and improve external cooling. Slow down the rate of addition once the temperature is back below 5 °C. |

| Starting amine fails to dissolve or remains as a thick, unstirrable slurry. | Insufficient acid or solvent. | Cautiously add more of the acid mixture and/or cold water until the mixture is a mobile slurry. For future attempts, consider using nitrosylsulfuric acid.[7] |

References

- BenchChem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. Benchchem.com.

- BenchChem. (2025).

-

Carson, P. A., & Mumford, C. J. (n.d.). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

- BenchChem. (2025).

-

McKenzie, L. K., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. [Link]

-

StackExchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. [Link]

-

Petersen, H. et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

-

LibreTexts. (2025). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic-chemistry.org. [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

Unknown. (2020). Diazonium Salts. National Institute of Technology, Srinagar. [Link]

-

WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. WebAssign. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

- BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Benchchem.com.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. webassign.net [webassign.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Benzimidazole Reference Standards from CAS 31431-28-4

This Application Note is a comprehensive technical guide for the preparation of pharmaceutical intermediates and reference standards derived from CAS 31431-28-4 (also known as (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone or 4-Amino-3-nitro-4'-methylbenzophenone ).[1]

This compound is a critical structural analogue of the Mebendazole precursor. Its primary pharmaceutical application is the synthesis of Mebendazole Impurity E (Methyl 5-(4-methylbenzoyl)-1H-benzimidazol-2-ylcarbamate), a mandatory reference standard for Quality Control (QC) in Mebendazole API manufacturing (EP/USP Monographs).[1]

Introduction & Strategic Significance

CAS 31431-28-4 is the p-toluoyl analogue of the Mebendazole intermediate (4-amino-3-nitrobenzophenone).[1] In the industrial synthesis of Mebendazole, the presence of toluene impurities in the starting material (benzene) can lead to the formation of this "methyl-homologue" impurity chain.

Regulatory bodies (ICH Q3A/Q3B guidelines) require the identification and quantification of such impurities. Therefore, transforming CAS 31431-28-4 into its corresponding benzimidazole derivative is a critical workflow for:

-

Analytical Method Validation : Establishing Relative Response Factors (RRF) for HPLC.

-

Impurity Profiling : Understanding the "carry-over" of toluene derivatives in benzimidazole synthesis.

-

Structural Activity Relationship (SAR) Studies : Investigating the effect of the 4'-methyl group on anthelmintic activity.

Chemical Identity & Properties

| Property | Specification |

| Starting Material | (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone |

| CAS Number | 31431-28-4 |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Appearance | Yellow to Orange Crystalline Powder |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Methanol.[1][2] |

| Target Intermediate | (3,4-Diaminophenyl)(4-methylphenyl)methanone (CAS 42754-53-0) |

| Final Target (Standard) | Methyl 5-(4-methylbenzoyl)-1H-benzimidazol-2-ylcarbamate (Mebendazole Impurity E) |

Synthetic Pathway Visualization

The following diagram illustrates the transformation of CAS 31431-28-4 into the target benzimidazole scaffold.

Caption: Two-step synthesis of Mebendazole Impurity E from CAS 31431-28-4 via catalytic hydrogenation and cyclization.

Detailed Experimental Protocols

Phase 1: Preparation of (3,4-Diaminophenyl)(4-methylphenyl)methanone

Objective: Selective reduction of the nitro group to an amine without affecting the ketone functionality.[1]

Reagents:

-

Substrate: CAS 31431-28-4 (10.0 g, 39.0 mmol)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)[1]

-

Solvent: Methanol (150 mL)

-

Hydrogen Source: H₂ gas (balloon or low pressure < 3 bar)

Protocol:

-

Dissolution : In a 500 mL hydrogenation flask, dissolve 10.0 g of CAS 31431-28-4 in 150 mL of methanol.

-

Catalyst Addition : Carefully add 1.0 g of 10% Pd/C under an inert atmosphere (Nitrogen purge) to prevent ignition.

-

Hydrogenation : Purge the vessel with Hydrogen gas. Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere for 4–6 hours.

-

Expert Insight: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot will disappear, replaced by a polar, fluorescent diamine spot.[1]

-

-

Filtration : Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.

-

Isolation : Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude diamine (CAS 42754-53-0) as a dark yellow/brown solid.

-

Yield Expectation: >90% (approx. 8.5 g).

-

Stability Note: Diamines are oxidation-sensitive. Proceed immediately to Phase 2 or store under Nitrogen at -20°C.

-

Phase 2: Cyclization to Methyl 5-(4-methylbenzoyl)-1H-benzimidazol-2-ylcarbamate

Objective: Formation of the benzimidazole ring using a cyclizing agent.[1]

Reagents:

-

Intermediate: Crude Diamine from Phase 1 (8.5 g, ~37 mmol)[1]

-

Cyclizing Agent: 1,3-Bis(methoxycarbonyl)-S-methylisothiourea (9.5 g, 46 mmol)[1]

-

Alternative: Methyl chloroformate + Cyanamide (in situ generation).

-

-

Solvent: Ethanol (100 mL) + Water (10 mL)

-

Catalyst/Acid: Acetic Acid (glacial, ~2 mL) to adjust pH.

Protocol:

-

Mixing : In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the crude diamine (8.5 g) in 100 mL Ethanol.

-

Reagent Addition : Add 9.5 g of 1,3-Bis(methoxycarbonyl)-S-methylisothiourea.

-

pH Adjustment : Add Glacial Acetic Acid dropwise to adjust the pH to approximately 4–5.

-

Mechanism: Acidic conditions protonate the guanidine intermediate, facilitating the elimination of methyl mercaptan (MeSH).

-

-

Reflux : Heat the mixture to reflux (78–80°C) for 6–8 hours.

-

Safety Warning: The reaction releases Methyl Mercaptan (MeSH) , a toxic gas with a stench. Use a caustic scrubber (NaOH trap) connected to the condenser outlet.

-

-

Precipitation : Cool the reaction mixture to Room Temperature. The product typically precipitates as a solid.

-

Purification :

-

Drying : Dry in a vacuum oven at 60°C for 12 hours.

Analytical Validation (QC)

To confirm the identity and purity of the synthesized standard, use the following HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.05 M Ammonium Phosphate Buffer (pH 6.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 80% A; 20 min: 20% A; 30 min: 20% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Benzoyl chromophore) |

| Retention Time | Mebendazole (~12 min); Impurity E (Target) (~14-15 min) |

Note: The 4-methyl group increases lipophilicity, causing the target molecule to elute after Mebendazole.[1]

Troubleshooting & Expert Tips

-

Incomplete Reduction : If the nitro group is sluggish (common with sterically hindered ketones), add a catalytic amount of HCl to the hydrogenation mixture or switch to Raney Nickel (50°C, 5 bar).

-

Cyclization Yield : If the yield is low (<50%), ensure the pH is maintained at 4–5 throughout the reflux. If pH rises (due to amine release), add more acetic acid.[1]

-

Color Issues : Benzimidazoles can be colored due to oxidation byproducts. A wash with cold acetone often removes highly colored impurities.

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 . Mebendazole Monograph: Impurities Section. (Defines Impurity E and testing requirements).

-

United States Pharmacopeia (USP) . Mebendazole: Organic Impurities. (Specifies limits for related compounds).

-

ChemicalBook . Synthesis of Mebendazole and Intermediates (Patent Review). (Describes the general nitro-reduction-cyclization pathway).

-

PubChem . Compound Summary: (4-Amino-3-nitrophenyl)(p-tolyl)methanone (CAS 31431-28-4).[1]

-

CN Patent 109467512B . Synthetic method of 3,4-diamino-benzophenone derivatives. (Provides industrial conditions for the reduction step).

Sources

Application Note & Protocol: Selective N-Acylation of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Abstract

This document provides a comprehensive guide for the N-acylation of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone to synthesize N-(4-(4-methylbenzoyl)-2-nitrophenyl)acetamide. This protocol is tailored for researchers in synthetic chemistry and drug development. We will delve into the reaction's mechanistic underpinnings, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and offer troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Principle

The acylation of aromatic amines is a fundamental and versatile transformation in organic synthesis. This reaction is crucial for installing an acyl group, which can serve as a protective group for the amine functionality, thereby reducing its basicity and nucleophilicity.[1] This modulation of reactivity is often a key step in multi-step syntheses, enabling selective transformations on other parts of the molecule.[1] The target molecule, (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, possesses a nucleophilic amino group that is moderately deactivated by the adjacent electron-withdrawing nitro group.

The procedure described herein utilizes acetic anhydride as the acylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[2][3] This forms a tetrahedral intermediate which subsequently collapses, eliminating a stable leaving group (acetate) to yield the final N-acylated product and acetic acid as a byproduct.[3]

Given the exothermic nature of the reaction between acetic anhydride and aromatic amines, careful temperature control is essential to prevent side reactions and ensure a high yield of the desired product.[4]

Reaction Mechanism Visualization

The diagram below illustrates the nucleophilic addition-elimination pathway for the acylation of the primary amine.

Caption: Nucleophilic addition-elimination mechanism.

Materials and Equipment

| Reagents & Chemicals | Grade | Supplier |

| (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone | ≥98% Purity | Commercial Source |

| Acetic Anhydride, (CH₃CO)₂O | Reagent Grade, ≥98% | Commercial Source |

| Glacial Acetic Acid, CH₃COOH | ACS Grade | Commercial Source |

| Ethanol, C₂H₅OH | 200 Proof, ACS Grade | Commercial Source |

| Deionized Water, H₂O | Type II or better | In-house |

| Equipment | Description |

| Round-bottom flask (50 mL) | Equipped with a magnetic stir bar |

| Reflux Condenser | To prevent solvent loss during heating |

| Heating Mantle with Stirring | For controlled heating and agitation |

| Thermometer | To monitor reaction temperature |

| Buchner Funnel and Filter Flask | For vacuum filtration |

| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄, for reaction monitoring |

| Standard Glassware | Beakers, graduated cylinders, Erlenmeyer flasks |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves |

Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work.

-

Acetic Anhydride : This substance is corrosive, flammable, and a lachrymator. It causes severe skin burns and eye damage and is harmful if inhaled.[5][6] Always handle acetic anhydride inside a certified chemical fume hood.[5] Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable, butyl rubber is preferred for larger quantities).[5] Keep away from heat, sparks, and open flames.[7] Ensure containers are kept tightly closed in a dry, well-ventilated area.[6]

-

Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area or a chemical fume hood.

-

General Handling : Avoid inhalation of vapors and contact with skin and eyes.[5] Wash hands thoroughly after handling chemicals.[5] Ensure an emergency eyewash station and safety shower are readily accessible.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product analysis.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of substituted nitroanilines.[8]

7.1 Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, add (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone (e.g., 2.57 g, 10 mmol).

-

Add glacial acetic acid (15 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. Some gentle warming may be required.

-

Set up the flask for heating with a reflux condenser in a chemical fume hood.

7.2 Acylation Reaction

-

To the stirred solution, slowly add acetic anhydride (e.g., 1.22 g, 1.2 mL, 12 mmol, 1.2 equivalents) dropwise using a pipette or dropping funnel. Rationale: The reaction is exothermic; slow addition helps to control the temperature rise.[4]

-

Once the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle.

-

Maintain the temperature and continue stirring for 2-4 hours. Rationale: Heating provides the necessary activation energy for the deactivated amine to react completely.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.

7.3 Product Isolation (Work-up)

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

In a separate beaker, prepare approximately 100 mL of an ice-water slurry.

-

Slowly and carefully pour the cooled reaction mixture into the ice-water with vigorous stirring. Rationale: The product is insoluble in water and will precipitate out. This step also hydrolyzes any excess acetic anhydride.

-

Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove acetic acid and other water-soluble impurities.

7.4 Purification

-

The crude product can be purified by recrystallization.[8] Transfer the solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Summary and Troubleshooting

| Parameter | Value | Rationale |

| Molar Ratio (Amine:Anhydride) | 1 : 1.2 | A slight excess of the acylating agent ensures complete conversion of the amine. |

| Solvent | Glacial Acetic Acid | Serves as a polar solvent and can act as a catalyst.[1][8] |

| Reaction Temperature | 90-100°C | Provides sufficient energy for the reaction without causing degradation. |

| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Expected Product | N-(4-(4-methylbenzoyl)-2-nitrophenyl)acetamide | - |

| Expected Yield | >85% (based on analogous reactions) | - |

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | Confirm completion by TLC. If incomplete, extend reaction time or increase temperature slightly (to ~110°C). |

| Loss of product during work-up. | Ensure the product is fully precipitated before filtration. Use ice-cold water for washing. | |

| Oily Product after Work-up | Presence of impurities or incomplete hydrolysis of acetic anhydride. | Triturate the oil with cold water or an appropriate solvent (e.g., hexanes) to induce solidification. Ensure thorough washing. |

| Product is Difficult to Purify | Contamination with starting material or side products. | Optimize recrystallization solvent system. If necessary, purify via column chromatography on silica gel. |

References

-

Acetic Anhydride Safety Information. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[5]

-

US4537991A - Process for the direct acetylation of aromatic amines. (1985). Google Patents. Retrieved from vertexaisearch.cloud.google.com.[4]

-

WO2013008256A1 - One pot acylation of aromatic amines. (2013). Google Patents. Retrieved from vertexaisearch.cloud.google.com.[9]

-

Safety data sheet - Acetic anhydride and Pyridine. (2025). CPAChem. Retrieved from vertexaisearch.cloud.google.com.[10]

-

Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org. Retrieved from vertexaisearch.cloud.google.com.[1]

-

Safety Data Sheet - Acetic anhydride. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com.[6]

-

What safety precautions should you take when working with acetic anhydride? (2020). Quora. Retrieved from vertexaisearch.cloud.google.com.[7]

-

Acylation Mechanism - A Level Chemistry Revision Notes. (2025). Save My Exams. Retrieved from vertexaisearch.cloud.google.com.[2]

-

Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com.[11]

-

Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). University of Michigan. Retrieved from vertexaisearch.cloud.google.com.[3]

-

Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from vertexaisearch.cloud.google.com.[12]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile. (2020). PMC. Retrieved from vertexaisearch.cloud.google.com.[13]

-

N-(4-Methoxy-2-nitrophenyl)acetamide Synthesis. (n.d.). PMC. Retrieved from vertexaisearch.cloud.google.com.[8]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. savemyexams.com [savemyexams.com]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 5. purdue.edu [purdue.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013008256A1 - One pot acylation of aromatic amines - Google Patents [patents.google.com]

- 10. cpachem.com [cpachem.com]

- 11. researchgate.net [researchgate.net]

- 12. nj.gov [nj.gov]

- 13. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Welcome to the technical support center for the synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the underlying chemical principles to provide not just protocols, but a foundational understanding of the reaction dynamics.

The target molecule is typically synthesized via a Friedel-Crafts acylation reaction between 2-nitroaniline and 4-methylbenzoyl chloride (p-toluoyl chloride), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction, while straightforward in principle, is complicated by the electronic properties of the 2-nitroaniline starting material. The aromatic ring is deactivated by the strongly electron-withdrawing nitro group (—NO₂), and the activating amino group (—NH₂) simultaneously acts as a Lewis base, which can sequester the catalyst.[2] This guide provides solutions to overcome these inherent challenges.

Reaction Pathway & Mechanism

The core of this synthesis is the electrophilic aromatic substitution, where the acylium ion, generated from 4-methylbenzoyl chloride and aluminum chloride, attacks the electron-rich aromatic ring of 2-nitroaniline.

Caption: Friedel-Crafts acylation mechanism for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield extremely low or non-existent?

This is the most frequent challenge, often stemming from catalyst deactivation or insufficient reactivity of the substrate.

Probable Cause A: Catalyst Deactivation by the Amino Group The primary amino group (—NH₂) on 2-nitroaniline is a Lewis base that readily forms a complex with the Lewis acid catalyst (AlCl₃). This non-catalytic complexation deactivates the catalyst and further deactivates the aromatic ring by forming a positively charged ammonium species.

Solution: A stoichiometric excess of the Lewis acid catalyst is mandatory. While typical catalytic reactions use a small fraction of a mole equivalent, this specific synthesis requires at least 2.5 to 3.0 equivalents of AlCl₃. One equivalent is consumed by the amino group, another by the nitro group and the product's carbonyl group, and the final equivalent acts as the catalyst.[2]

Data Summary: Impact of Catalyst Stoichiometry

| Molar Equivalents of AlCl₃ | Expected Outcome | Rationale |

|---|---|---|

| < 1.0 | No reaction | All catalyst is sequestered by the starting material's amino group. |

| 1.0 - 2.0 | Trace to low yield | Insufficient free catalyst available to activate the acyl chloride. |

| 2.5 - 3.0 (Recommended) | Optimal Yield | Sufficient catalyst to overcome substrate complexation and drive the reaction. |

| > 3.5 | Diminishing returns, harsher workup | May increase side products and makes the quenching process more exothermic and difficult. |

Probable Cause B: Insufficiently Anhydrous Conditions Friedel-Crafts reactions are notoriously sensitive to moisture.[1] Aluminum chloride reacts violently with water to form aluminum hydroxide, destroying its catalytic activity.

Solution:

-

Ensure all glassware is oven-dried or flame-dried immediately before use.

-

Use a high-purity, anhydrous grade of aluminum chloride from a freshly opened container.

-

Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be distilled from a suitable drying agent (e.g., CaH₂).

-

Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Question 2: My TLC/LC-MS analysis shows multiple spots. What are these impurities?

The formation of side products is often due to issues with regioselectivity or reaction conditions.

Probable Cause A: Formation of Isomers The directing effects of the substituents on 2-nitroaniline control the position of acylation. The amino group is strongly ortho, para-directing, while the nitro group is meta-directing. The desired product results from acylation at the C4 position, which is para to the amino group and meta to the nitro group. However, minor acylation at the C6 position (ortho to the amino group) can occur, leading to the (2-Amino-3-nitrophenyl)(4-methylphenyl)-methanone isomer.

Solution:

-

Temperature Control: Perform the initial addition of reagents at a low temperature (0-5 °C) to minimize the formation of the kinetically favored, but less stable, ortho-acylated product.[1] After the initial addition, the reaction can be allowed to slowly warm to room temperature.

-

Order of Addition: Slowly add the acyl chloride to the mixture of 2-nitroaniline and AlCl₃ in the solvent. This maintains a low concentration of the electrophile, favoring the more selective reaction at the sterically less hindered para position.

Probable Cause B: Reaction with Solvent If using an aromatic solvent like benzene or toluene, the solvent itself can compete in the Friedel-Crafts reaction, leading to unwanted byproducts.

Solution: Use a non-reactive, inert solvent. Halogenated solvents are standard choices for this reason.

Data Summary: Recommended Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent choice for reactions at or below room temperature. Easy to remove. |

| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | Useful if higher temperatures are required to drive the reaction. |

| Carbon Disulfide (CS₂) | 46.3 | 2.6 | A classic, non-polar solvent for Friedel-Crafts, but highly flammable and toxic. |

| Nitrobenzene | 210.9 | 34.8 | Can serve as both solvent and deactivating medium but makes product isolation difficult. |

Logical Troubleshooting Workflow

Use the following diagram to diagnose and resolve issues systematically.

Caption: A systematic workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

-

Q1: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)?

-

While other Lewis acids like FeCl₃ or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for deactivated substrates due to its high Lewis acidity.[3][4] Using a weaker catalyst will likely result in a significantly lower yield. For this specific transformation, sticking with AlCl₃ is strongly recommended.

-

-

Q2: How should I monitor the reaction's progress?

-